3-(5-((4-Methylpiperidin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Description

Properties

IUPAC Name |

3-[5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2.ClH/c1-12-5-7-19(8-6-12)10-15-17-16(18-21-15)14-4-2-3-13(9-14)11-20;/h2-4,9,11-12H,5-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFIPYGYWXXFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-((4-Methylpiperidin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

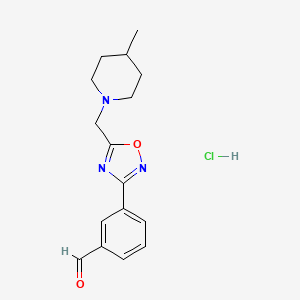

Chemical Structure

The compound can be represented as follows:

This structure features an oxadiazole ring linked to a benzaldehyde group and a piperidine derivative.

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-(5-((4-Methylpiperidin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:

In vitro assays showed that derivatives with oxadiazole rings exhibited IC50 values ranging from 5 μM to 20 μM against breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been well-documented. Research indicates that certain oxadiazole compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(5-((4-Methylpiperidin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride | E. coli | 12 μg/mL |

| S. aureus | 8 μg/mL |

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. Compounds with oxadiazole structures have been shown to inhibit pro-inflammatory cytokines in vitro.

Research Findings:

In a study assessing the anti-inflammatory effects of similar compounds, it was found that treatment reduced levels of TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in inflammatory diseases.

The biological activity of 3-(5-((4-Methylpiperidin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride may be attributed to several mechanisms:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of key cell cycle regulators.

- Cytokine Modulation: Alteration of inflammatory mediator production.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a potential pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. Research indicates that derivatives of oxadiazole compounds often exhibit significant biological activity, including antimicrobial and anticancer properties.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of oxadiazole derivatives and their biological evaluation against cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuropharmacology

3-(5-((4-Methylpiperidin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride has been studied for its neuroprotective effects. The piperidine moiety is known for its role in enhancing cognitive function and may provide neuroprotective benefits.

Case Study:

Research conducted on piperidine derivatives indicated that they could enhance synaptic plasticity and improve memory retention in animal models. These findings suggest that the compound could be further explored for treating neurodegenerative diseases .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science. It can be utilized in the development of organic semiconductors or as a precursor for synthesizing advanced materials with specific optical properties.

Data Table: Potential Applications in Material Science

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Electronics | Used as a semiconductor material | Enhanced conductivity and stability |

| Photonic Devices | Potential use in light-emitting diodes (LEDs) | Improved light emission efficiency |

| Coatings | As a component in protective coatings | Increased durability and resistance to wear |

Comparison with Similar Compounds

3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde Hydrochloride

- Structural Difference : Replaces the 4-methylpiperidine group with a 4-ethylpiperazine ring.

- Implications :

- Applications : Likely explored for CNS targets due to piperazine’s prevalence in neuropharmacology.

4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde Hydrochloride

- Structural Difference: Substitutes 4-methylpiperidine with a cyclohexyl(methyl)amino group.

- Implications: Cyclohexyl’s lipophilicity enhances membrane permeability but may reduce aqueous solubility.

- Applications : Suitable for targets requiring lipophilic interactions, such as kinase inhibitors.

4-(5-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde Hydrochloride

- Structural Difference : Uses a stereochemically defined morpholine ring instead of piperidine.

- Implications :

- Applications: Potential use in oncology or antiviral therapies where solubility and stereospecificity are critical.

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride

- Structural Difference : Replaces the benzaldehyde group with a piperidine ring and substitutes the (4-methylpiperidinyl)methyl group with an isopropyl moiety.

- Lower molecular weight (195.26 g/mol) suggests enhanced bioavailability but reduced target affinity .

- Applications : May serve as a fragment in drug discovery or a precursor for further functionalization.

Comparative Data Table

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms. A general approach includes:

Cyclization of Amidoximes with Carboxylic Acid Derivatives:

Amidoximes react with activated carboxylic acids or esters to form the 1,2,4-oxadiazole ring through dehydration and ring closure. For example, hydrazide derivatives can be converted into amidoximes, which upon reaction with carboxylic acid derivatives under dehydrating conditions (using reagents like carbonyldiimidazole (CDI)) yield the oxadiazole ring system.Use of Carbonyldiimidazole (CDI) as Cyclization Agent:

CDI is an effective reagent for promoting the cyclization of hydrazides or amidoximes to 1,2,4-oxadiazoles. This method offers mild reaction conditions and good yields, as demonstrated in the synthesis of related oxadiazole compounds.

Formation of the Benzaldehyde Substituent

The benzaldehyde moiety is introduced as part of the aromatic substitution pattern on the oxadiazole ring:

Starting from Benzaldehyde Derivatives:

The aromatic ring bearing the aldehyde group is either directly incorporated during the initial coupling steps or introduced via functional group transformations on the aromatic precursor.Protection and Deprotection Strategies:

To avoid side reactions of the aldehyde group during synthesis, it may be protected as an acetal or other protecting group and deprotected at a later stage under acidic conditions.

Preparation of the Hydrochloride Salt

Salt Formation:

The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid (commonly 4 M HCl in dioxane or similar solvents). This step improves the compound's stability, solubility, and handling properties.Typical Conditions:

The reaction is performed at room temperature for several hours, followed by isolation of the hydrochloride salt as a solid.

Scale-Up and Process Considerations

Safety and Thermal Hazard Management:

Large-scale preparations involving hydroxylamine or amidoxime intermediates require careful thermal hazard analysis and process optimization to ensure safety and reproducibility.Yield and Purity:

Optimized procedures have demonstrated consistent yields around 70% and purities exceeding 95% for related oxadiazole intermediates, suggesting similar expectations for the target compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization to form oxadiazole | Amidoxime + Carboxylic acid derivative + CDI | Formation of 1,2,4-oxadiazole ring |

| 2 | Reductive amination | 4-Methylpiperidine + aldehyde + NaBH4 | Introduction of 4-methylpiperidin-1-ylmethyl group |

| 3 | Aromatic substitution | Benzaldehyde derivatives | Incorporation of benzaldehyde moiety |

| 4 | Salt formation | HCl in dioxane or similar solvent | Formation of hydrochloride salt |

| 5 | Scale-up considerations | Thermal hazard control, process optimization | Ensures safety, consistent yield, and purity |

Detailed Research Findings

The cyclization step utilizing CDI is preferred due to its mildness and efficiency, enabling high yields of the oxadiazole ring with minimal side products.

Reductive amination using sodium borohydride is a well-established method for introducing substituted piperidine groups, with good chemoselectivity and functional group tolerance.

The hydrochloride salt formation step enhances the compound’s pharmaceutical properties, including solubility and stability, which is critical for downstream applications.

Large-scale syntheses reported in related oxadiazole chemistry emphasize the importance of controlling exothermic reactions and handling reactive intermediates such as hydroxylamine safely.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-((4-Methylpiperidin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : Construct the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with a benzaldehyde derivative, as seen in analogous oxadiazole syntheses .

- Step 2 : Introduce the 4-methylpiperidine moiety via alkylation or reductive amination. For example, describes alkylation of a benzaldehyde scaffold with a piperidine derivative .

- Purity Optimization : Use preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS (≥95% by UV 254 nm) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- NMR : Confirm the benzaldehyde proton (δ 9.8–10.2 ppm in -NMR) and oxadiazole C-N bonds (δ 160–170 ppm in -NMR) .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z ~372) and fragmentation patterns .

- Elemental Analysis : Compare experimental C, H, N, Cl values with theoretical calculations (e.g., CHClNO) .

Q. What are the stability considerations for long-term storage?

- Methodology :

- Storage : Keep under inert gas (argon) at −20°C in amber vials to prevent aldehyde oxidation and piperidine degradation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Methodology :

- Docking Studies : Use software like Discovery Studio (DS) to model interactions between the benzaldehyde moiety and receptor active sites (e.g., kinase ATP-binding pockets) .

- ADMET Prediction : Apply QSAR models to predict solubility (LogP <3) and blood-brain barrier permeability (e.g., using SwissADME) .

Q. How to resolve contradictions in biological activity data across assay platforms?

- Case Example : If IC values vary between enzymatic and cell-based assays:

- Step 1 : Verify compound solubility using dynamic light scattering (DLS) to rule out aggregation .

- Step 2 : Test metabolite stability (e.g., aldehyde dehydrogenase susceptibility) via LC-MS/MS .

- Step 3 : Normalize data using a reference standard (e.g., staurosporine for kinase assays) .

Q. What strategies validate the mechanism of action in complex biological systems?

- Methodology :

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to identify binding partners .

- Knockdown/Overexpression : Apply CRISPR-Cas9 to silence putative targets and assess rescue of phenotype .

Key Considerations for Experimental Design

- Controlled Variables : Maintain reaction stoichiometry (e.g., 1:1.2 ratio of oxadiazole precursor to 4-methylpiperidine) to minimize byproducts .

- Negative Controls : Include assays with the hydrochloride counterion alone to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.